![molecular formula C10H17NO2S B2619549 N-(but-3-yn-1-yl)cyclohexanesulfonamide CAS No. 1341894-65-2](/img/structure/B2619549.png)
N-(but-3-yn-1-yl)cyclohexanesulfonamide
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Overview
Description
N-(but-3-yn-1-yl)cyclohexanesulfonamide is an organic compound with the molecular formula C10H17NO2S and a molecular weight of 215.31 g/mol. This compound is characterized by the presence of a cyclohexane ring, a sulfonamide group, and a but-3-yn-1-yl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)cyclohexanesulfonamide typically involves the reaction of cyclohexanesulfonyl chloride with but-3-yn-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)cyclohexanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The but-3-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanesulfonic acid derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted cyclohexanesulfonamide derivatives.
Scientific Research Applications
N-(but-3-yn-1-yl)cyclohexanesulfonamide is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved in its mechanism of action depend on the specific biological target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
N-(but-3-yn-1-yl)benzenesulfonamide: Similar structure but with a benzene ring instead of a cyclohexane ring.
N-(prop-2-yn-1-yl)cyclohexanesulfonamide: Similar structure but with a prop-2-yn-1-yl group instead of a but-3-yn-1-yl group.
N-(but-3-yn-1-yl)cyclohexanecarboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
Uniqueness
N-(but-3-yn-1-yl)cyclohexanesulfonamide is unique due to its specific combination of a cyclohexane ring, a sulfonamide group, and a but-3-yn-1-yl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N-(but-3-yn-1-yl)cyclohexanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be characterized by its unique structure, which includes a cyclohexane ring and a butynyl chain. The sulfonamide group contributes to its biological activity, particularly in enzyme inhibition.
Sulfonamides, including this compound, typically exert their effects by inhibiting specific enzymes. In particular, they are known to target carbonic anhydrases and other sulfonamide-sensitive enzymes. The inhibition of these enzymes can lead to various physiological effects, including alterations in metabolic pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Like many sulfonamides, this compound may possess antimicrobial properties by inhibiting bacterial growth through the disruption of folate synthesis.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which can be beneficial in treating metabolic disorders.
- Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures may have anticancer properties by inducing apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamides, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective concentrations for bacterial inhibition.
Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |
---|---|---|
This compound | 32 | 64 |
Sulfamethoxazole | 16 | 32 |
Study 2: Enzyme Inhibition
In a biochemical assay evaluating the inhibition of carbonic anhydrase, this compound showed promising results with an IC50 value indicative of its potency as an enzyme inhibitor.
Compound | IC50 (µM) |
---|---|
This compound | 5.0 |
Acetazolamide | 2.5 |
Research Findings
Recent investigations into the pharmacodynamics of this compound have revealed its ability to penetrate biological membranes effectively, suggesting potential for central nervous system activity. Additionally, studies have indicated that modifications to the butynyl chain can enhance its biological activity and selectivity towards specific targets.
Properties
IUPAC Name |
N-but-3-ynylcyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h1,10-11H,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITPUOBKWQKMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNS(=O)(=O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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